Cas no 35775-82-7 (Leucomycin V,12,13-epoxy-12,13-dihydro-, 3,4B-dipropanoate, (12S,13S)-)

Leucomycin V,12,13-epoxy-12,13-dihydro-, 3,4B-dipropanoate, (12S,13S)- structure
35775-82-7 structure
Nome del prodotto:Leucomycin V,12,13-epoxy-12,13-dihydro-, 3,4B-dipropanoate, (12S,13S)-
Numero CAS:35775-82-7
MF:C41H67NO16
MW:829.967794656754
CID:308180
PubChem ID:6436045

Leucomycin V,12,13-epoxy-12,13-dihydro-, 3,4B-dipropanoate, (12S,13S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Leucomycin V,12,13-epoxy-12,13-dihydro-, 3,4B-dipropanoate, (12S,13S)-
    • [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(1S,3R,7R,8S,9S,10R,12R,13R,14E,16S)-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-7-propanoyl-4,17-dioxabicyclo[14.1.0]he
    • Maridomicina
    • Maridomycine
    • Maridomycinum
    • maridomycin III
    • YL-704 (= Maridomycin III)
    • Turimycin EP(sub 3)
    • Leucomycin V, 12,13-epoxy-12,13-dihydro-, 3,4B-dipropanoate, (12S,13S)-
    • CHEBI:199344
    • FFXJTOKFQATYBI-BUHFOSPRSA-N
    • LS-87912
    • [(14E)-9-[4-(dimethylamino)-3-hydroxy-5-(4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl)oxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] propanoate
    • Maridomycin
    • GTPL10828
    • AKOS040747137
    • Inchi: 1S/C41H67NO16/c1-11-30(45)55-29-19-32(47)51-22(4)18-28-27(54-28)14-13-26(44)21(3)17-25(15-16-43)37(38(29)50-10)58-40-35(48)34(42(8)9)36(23(5)53-40)57-33-20-41(7,49)39(24(6)52-33)56-31(46)12-2/h13-14,16,21-29,33-40,44,48-49H,11-12,15,17-20H2,1-10H3/b14-13+
    • Chiave InChI: FFXJTOKFQATYBI-BUHFOSPRSA-N
    • Sorrisi: O(C1OC(C)C(OC2OC(C)C(OC(=O)CC)C(O)(C)C2)C(N(C)C)C1O)C1C(CC(C(C=CC2OC2CC(C)OC(=O)CC(OC(=O)CC)C1OC)O)C)CC=O |t:34|

Proprietà calcolate

  • Massa esatta: 829.44598505g/mol
  • Massa monoisotopica: 829.44598505g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 17
  • Conta atomi pesanti: 58
  • Conta legami ruotabili: 14
  • Complessità: 1400
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 18
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 219Ų

Proprietà sperimentali

  • Densità: 1.25±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 886.7±65.0 °C(Predicted)
  • pka: 13.06±0.70(Predicted)
Fornitori consigliati
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd